molecular formula C18H21NO4 B253333 2,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide

2,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide

Cat. No. B253333
M. Wt: 315.4 g/mol
InChI Key: WUUDCMGZNBIMSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide, commonly known as 25I-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine family. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its potent hallucinogenic effects. However, it has also been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 25I-NBOMe involves its binding to the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways. This results in the modulation of neurotransmitter release, leading to altered perception, mood, and cognition. Additionally, 25I-NBOMe has been found to have a high affinity for the sigma-1 receptor, which is involved in the regulation of pain, cognition, and neuroprotection.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 25I-NBOMe are primarily mediated by its binding to the 5-HT2A receptor. This leads to altered perception, mood, and cognition, as well as changes in heart rate, blood pressure, and body temperature. Additionally, 25I-NBOMe has been found to have anti-inflammatory and neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 25I-NBOMe in lab experiments is its high potency, which allows for the study of its effects at low concentrations. Additionally, its synthetic nature allows for the production of pure, high-quality samples for research purposes. However, one limitation is its potential for abuse, which may limit its availability for research purposes. Additionally, its potent hallucinogenic effects may make it difficult to study its effects in a controlled laboratory setting.

Future Directions

There are several future directions for the research of 25I-NBOMe. One area of interest is its potential therapeutic applications in the treatment of mood disorders and neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and the long-term effects of its use. Finally, research is needed to develop safer and more effective psychedelic drugs for therapeutic use.

Synthesis Methods

The synthesis method of 25I-NBOMe involves the reaction of 2,4-dimethoxybenzaldehyde with 4-methoxyphenethylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with benzoyl chloride to yield 25I-NBOMe. This synthesis method has been optimized to produce high yields of pure 25I-NBOMe, making it a viable option for large-scale production.

Scientific Research Applications

25I-NBOMe has been the subject of scientific research due to its potential therapeutic applications. It has been found to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This makes it a potential candidate for the treatment of depression, anxiety, and other mood disorders. Additionally, 25I-NBOMe has been found to have anti-inflammatory and neuroprotective properties, which may have applications in the treatment of neurodegenerative diseases.

properties

Product Name

2,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

2,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide

InChI

InChI=1S/C18H21NO4/c1-12(13-5-7-14(21-2)8-6-13)19-18(20)16-10-9-15(22-3)11-17(16)23-4/h5-12H,1-4H3,(H,19,20)

InChI Key

WUUDCMGZNBIMSK-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)OC)OC

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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